molecular formula C11H13ClO2 B3023671 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane CAS No. 258882-48-3

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane

Cat. No.: B3023671
CAS No.: 258882-48-3
M. Wt: 212.67 g/mol
InChI Key: KQFBLOHOCUJMTC-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 4-chloro-1-(3-methoxyphenyl)butanoic acid.

    Reduction: Formation of 4-chloro-1-(3-methoxyphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(4-methoxyphenyl)-1-oxobutane: Similar structure with a methoxy group at the para position.

    4-Chloro-1-(3-hydroxyphenyl)-1-oxobutane: Similar structure with a hydroxy group instead of a methoxy group.

    4-Chloro-1-(3-methoxyphenyl)-2-oxobutane: Similar structure with an additional ketone group.

Uniqueness

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane is unique due to the specific positioning of the chloro and methoxy groups, which can influence its reactivity and biological activity. The presence of the methoxy group at the meta position may confer distinct electronic and steric properties compared to its analogs.

Properties

IUPAC Name

4-chloro-1-(3-methoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-14-10-5-2-4-9(8-10)11(13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFBLOHOCUJMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444726
Record name 4-CHLORO-1-(3-METHOXYPHENYL)-1-OXOBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258882-48-3
Record name 4-CHLORO-1-(3-METHOXYPHENYL)-1-OXOBUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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